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Compound of Interest

Compound Name: 5-Benzyloxy-2-bromotoluene

Cat. No.: B098187 Get Quote

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Benzyloxy-
2-bromotoluene (CAS No. 17671-75-9), a key intermediate in synthetic organic chemistry.[1]

Intended for researchers, chemists, and drug development professionals, this document

synthesizes predicted and established principles of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) to build a complete spectral signature of the

molecule. We will explore the causal relationships between the molecular structure and its

spectral output, providing detailed experimental protocols and data interpretation frameworks.

The objective is to create a self-validating reference for the unambiguous identification and

characterization of this compound.

Molecular Structure and Physicochemical
Properties
5-Benzyloxy-2-bromotoluene, with the IUPAC name 1-bromo-2-methyl-4-

(phenylmethoxy)benzene, is a disubstituted toluene derivative.[2] Its structure combines a

bromotoluene core with a benzyl ether functional group. This unique arrangement of

substituents dictates its chemical reactivity and provides a distinct spectroscopic fingerprint.

Table 1: Physicochemical Properties of 5-Benzyloxy-2-bromotoluene
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Property Value Source

CAS Number 17671-75-9 [3]

Molecular Formula C₁₄H₁₃BrO [2]

Molecular Weight 277.16 g/mol [2]

Monoisotopic Mass 276.01498 Da [2]

Melting Point 69-70.5°C [4][5]

| Appearance | Solid |[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Benzyloxy-2-bromotoluene, both ¹H and ¹³C NMR provide

definitive information about the electronic environment of each nucleus, confirming the

substitution pattern and the presence of all functional groups.

Recommended Experimental Protocol: NMR
A standardized protocol ensures reproducibility and high-quality data.[6]

Sample Preparation:

Accurately weigh 5-10 mg of 5-Benzyloxy-2-bromotoluene.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent that

provides good solubility and a distinct solvent peak for reference.

For quantitative accuracy, include an internal standard such as tetramethylsilane (TMS,

0.03% v/v), although modern spectrometers can reference the residual solvent peak

(CHCl₃ at δ 7.26 ppm).[6]

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):
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¹H NMR:

Pulse Program: Standard single-pulse (e.g., 'zg30').

Spectral Width: 0-12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds. A sufficient delay is crucial for accurate integration.

Number of Scans: 16 scans, to achieve a high signal-to-noise ratio.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30') to produce singlet

peaks for each unique carbon.[6]

Spectral Width: 0-160 ppm.

Number of Scans: ≥1024 scans, necessary due to the low natural abundance of the ¹³C

isotope.[6]

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Perform phase and baseline corrections to ensure accurate peak representation.

Calibrate the chemical shift axis to the TMS signal (δ 0.00 ppm) or the residual CDCl₃

signal (δ 77.16 ppm for ¹³C).

Integrate ¹H NMR signals to determine proton ratios.

¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different

proton environments in the molecule. The chemical shifts are governed by the inductive and

anisotropic effects of the bromine, ether, and methyl substituents.[7]
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Table 2: Predicted ¹H NMR Data for 5-Benzyloxy-2-bromotoluene (in CDCl₃)
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Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration Assignment Rationale

H-a 7.50 - 7.30 Multiplet 5H
Phenyl H's
(C₆H₅)

Standard
chemical
shift for
unsubstitut
ed benzene
ring
protons.[8]

H-b 7.39 Doublet (d) 1H

Toluene ring

H (ortho to

Br)

Deshielded

by the

adjacent

electronegati

ve bromine

atom.

H-c 6.90
Doublet of

doublets (dd)
1H

Toluene ring

H (ortho to -

OCH₂-)

Shielded by

the electron-

donating

ether group,

but split by

two different

neighbors.

H-d 6.81 Doublet (d) 1H

Toluene ring

H (ortho to -

CH₃)

Least

deshielded

aromatic

proton on the

toluene ring.

H-e 5.05 Singlet (s) 2H

Methylene

H's (-

OCH₂Ph)

Benzylic

protons

adjacent to

an oxygen

atom.[9]
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| H-f | 2.35 | Singlet (s) | 3H | Methyl H's (-CH₃) | Typical chemical shift for a methyl group on an

aromatic ring. |

Note: Predicted values are based on established chemical shift ranges and substituent effects.

Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, as the plane of

symmetry that exists in the benzyl group is absent in the substituted toluene ring.

Table 3: Predicted ¹³C NMR Data for 5-Benzyloxy-2-bromotoluene (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~157.5 C-5 (C-O)
Aromatic carbon attached
to the electron-donating
ether oxygen.[10]

~136.7 C-8 (ipso-C of Ph)
Quaternary carbon of the

benzyl group.

~133.0 C-1 (C-CH₃)
Aromatic carbon bearing the

methyl group.

~132.5 C-3 Aromatic CH carbon.

~128.6 C-10, C-12 (ortho-C of Ph)
Benzyl group aromatic

carbons.

~128.1 C-11 (para-C of Ph) Benzyl group aromatic carbon.

~127.5 C-9, C-13 (meta-C of Ph)
Benzyl group aromatic

carbons.

~118.0 C-4 Aromatic CH carbon.

~116.5 C-6 Aromatic CH carbon.

~115.8 C-2 (C-Br)
Aromatic carbon attached to

bromine; deshielded.

~70.5 C-7 (-OCH₂)
Methylene carbon of the

benzyl ether.[10]

| ~22.5 | C-14 (-CH₃) | Methyl carbon. |

Note: Predicted values are based on established chemical shift ranges and additivity rules.

NMR Analysis Workflow
The logical flow from sample preparation to final structure confirmation via NMR is a critical,

self-validating process.
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Sample Preparation

Data Acquisition

Data Processing

Spectral Interpretation

Dissolve 5-10 mg
in CDCl3 + TMS

Acquire 1H Spectrum
(16 scans)

Acquire 13C Spectrum
(1024+ scans)

Fourier Transform,
Phase & Baseline Correction

Calibrate to TMS
(0.00 ppm)

Analyze 1H:
- Chemical Shift

- Integration
- Multiplicity

Analyze 13C:
- Number of Signals

- Chemical Shift

Assign Signals
to Molecular Structure
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Fragmentation Pathways

5-Benzyloxy-2-bromotoluene
(C14H13BrO)

Electron Ionization
(-e-)

Molecular Ion [M]⁺
m/z 276/278

Benzyl Cation
[C7H7]⁺

m/z 91 (Base Peak)

 α-cleavage

Bromomethylphenoxy Cation
[C7H6BrO]⁺
m/z 185/187

 α-cleavage

Tropylium Rearrangement

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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